

Spectroscopic Profile of 2-Phenylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenylanthracene

Cat. No.: B159574

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Phenylanthracene**, a polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental ^1H and ^{13}C NMR data for **2-Phenylanthracene** are not readily available in the public domain. However, based on the analysis of closely related structures, such as its isomer 9-phenylanthracene and other substituted anthracenes, a predicted spectroscopic profile can be outlined. The aromatic protons of the anthracene core are expected to resonate in the downfield region of the ^1H NMR spectrum, typically between 7.0 and 9.0 ppm, due to the ring current effect. The protons of the phenyl substituent would also appear in this aromatic region. In the ^{13}C NMR spectrum, the carbon atoms of the fused aromatic rings are expected to produce signals in the range of 120-140 ppm.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Phenylanthracene**

Proton Assignment	Predicted Chemical Shift (ppm)
Anthracene Protons	7.0 - 9.0
Phenyl Protons	7.2 - 7.8

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Phenylanthracene**

Carbon Assignment	Predicted Chemical Shift (ppm)
Anthracene Carbons	120 - 135
Phenyl Carbons	125 - 140
Quaternary Carbons	130 - 145

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Phenylanthracene** provides valuable information about its molecular vibrations. The key absorption bands are characteristic of the aromatic C-H and C=C stretching and bending vibrations.

Table 3: IR Absorption Bands for **2-Phenylanthracene**

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
1620 - 1580	Aromatic C=C Stretch	Medium-Strong
1500 - 1450	Aromatic C=C Stretch	Medium-Strong
900 - 675	Aromatic C-H Out-of-Plane Bend	Strong

Data obtained from the NIST WebBook for a sample prepared as a KBr pellet.[\[1\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of **2-Phenylanthracene** is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π - π^* electronic transitions within the extended conjugated system. While a complete experimental spectrum with molar absorptivity values is not available, the absorption maxima are expected to be similar to those of other anthracene derivatives.

Table 4: Representative UV-Vis Absorption Maxima for Phenyl-Substituted Anthracenes

Wavelength (λ_{max} , nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Solvent
~260	Not Reported	Ethanol
~355	Not Reported	Ethanol
~375	Not Reported	Ethanol
~395	Not Reported	Ethanol

Note: These values are representative of anthracene and its derivatives and may vary for **2-Phenylanthracene**.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

A sample of **2-Phenylanthracene** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). ^1H NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. ^{13}C NMR spectra may require a larger number of scans due to the lower natural abundance of the ^{13}C isotope. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

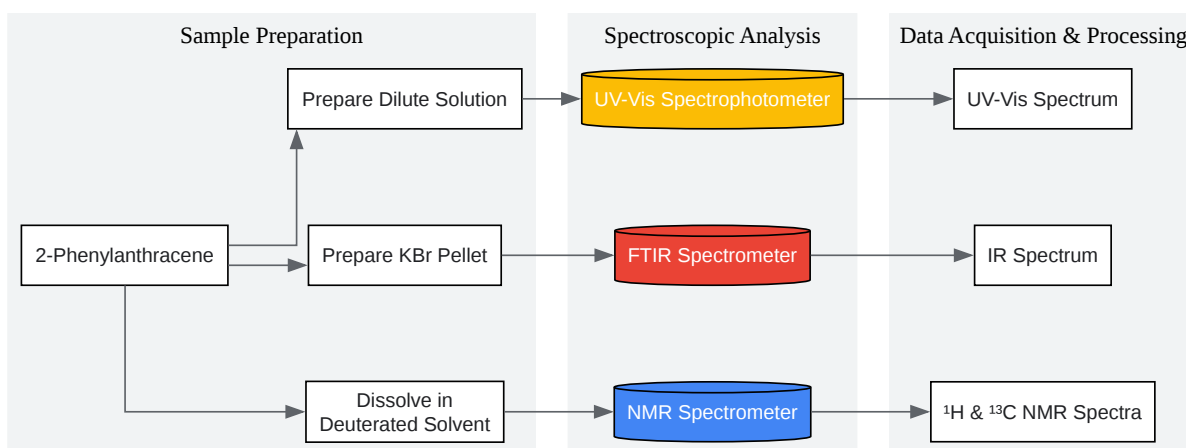
For solid samples like **2-Phenylanthracene**, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

UV-Vis Spectroscopy

A dilute solution of **2-Phenylanthracene** is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **2-Phenylanthracene**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Phenylanthracene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylanthracene [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenylanthracene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159574#spectroscopic-data-of-2-phenylanthracene-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com